molecular formula C15H17N3O3 B5518064 N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

Cat. No. B5518064
M. Wt: 287.31 g/mol
InChI Key: JNRYMRZQASXOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide often involves complex chemical reactions, aiming to achieve selectivity and potency. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat similar structure, demonstrates the intricate steps required to obtain such molecules, highlighting the isotype-selective inhibition of specific enzymes or receptors (Zhou et al., 2008).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques for analyzing the molecular structure of benzamide derivatives. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties, as seen in studies of related benzamide compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, the synthesis and neuroleptic activity of certain benzamides reveal the correlation between structure and activity, highlighting the potential for creating potent drugs with minimal side effects (Sumio et al., 1981).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. Studies on similar compounds can shed light on these aspects, aiding in the development of new materials or drugs (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming complexes with metals or other molecules, are essential for determining the applications of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and its derivatives. Research on similar molecules provides valuable information on these properties, supporting further development and application (Wang et al., 2013).

Scientific Research Applications

Synthesis and Biological Activities

N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, due to its complex structure, finds applications in the synthesis of various novel compounds with potential biological activities. For instance, researchers have synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showcasing analgesic and anti-inflammatory activities, where similar structural analogues of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide may be utilized as precursors or intermediates in the synthesis process. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and displayed significant analgesic and anti-inflammatory activities, suggesting their potential as drug candidates for treating inflammation-related conditions (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Anticancer and Antimicrobial Applications

Another area where the compound finds relevance is in the design and synthesis of benzamide derivatives with anticancer and antimicrobial properties. For example, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides demonstrated moderate to good anticancer activity against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast). These findings highlight the potential of structurally related compounds in cancer therapy, offering a new avenue for the development of effective anticancer agents (G. Mohan, G. Sridhar, E. Laxminarayana, & M. Chary, 2021).

Organogel Formation and Material Science

In the realm of materials science, derivatives of N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, particularly those with amphiphilic properties, have been studied for their ability to form organogels. These organogels, based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, demonstrate how modifications in the compound's structure can lead to materials with unique properties such as fluorescence and reversible phase transitions. Such materials have potential applications in optoelectronics, sensors, and as components in advanced material composites (Haixia Wu, L. Xue, Yan Shi, Yanli Chen, & Xiyou Li, 2011).

properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-6-7-17-15(18-11)21-13-5-3-4-12(10-13)14(19)16-8-9-20-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRYMRZQASXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.